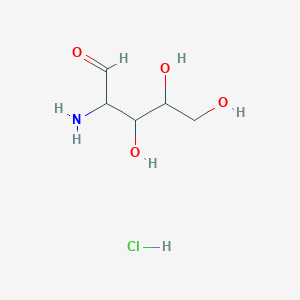

2-Amino-2-deoxy-L-arabinose hydrochloride

Description

Significance of Amino Sugars in Advanced Glycochemistry

Amino sugars are a crucial class of carbohydrates where a hydroxyl group is substituted with an amino group, granting them distinct properties from simple sugars. youtube.comwikipedia.org These compounds are fundamental components of a wide array of biologically significant macromolecules, including polysaccharides, glycopeptides, glycolipids, and glycoproteins. nih.gov Their roles are diverse and vital, ranging from structural functions, as seen with N-acetyl-D-glucosamine in chitin (B13524), to critical roles in cell-cell recognition, adhesion, and signaling. youtube.comnih.gov

In the field of advanced glycochemistry, the significance of amino sugars lies in their utility as building blocks for synthesizing complex glycoconjugates and as probes for studying biological processes. The amino group provides a reactive handle for chemical modifications, allowing for the attachment of probes, drugs, or other biomolecules. For instance, amino sugars are integral to the structure of aminoglycoside antibiotics, which function by inhibiting bacterial protein synthesis. wikipedia.org Furthermore, many cell surface 2-aminosugars act as ligands for proteins like enzymes and lectins, playing a central role in intercellular interactions. nih.gov The unique structural and chemical properties of amino sugars make them indispensable tools in drug discovery, immunology, and molecular biology. youtube.comc-nag.com

| Amino Sugar Derivative | Biological Macromolecule | Primary Function |

|---|---|---|

| N-Acetyl-D-glucosamine | Chitin, Peptidoglycan | Structural component of exoskeletons and bacterial cell walls |

| N-Acetyl-D-galactosamine | Glycoproteins, Glycolipids | Cell signaling, blood group determination |

| Sialic Acids | Glycoproteins, Gangliosides | Cell recognition, receptor binding (e.g., for influenza virus) |

| Glucosamine | Glycosaminoglycans (e.g., Hyaluronic Acid) | Component of cartilage and connective tissue youtube.com |

Overview of L-Arabinose Derivatives in Synthetic and Mechanistic Studies

L-Arabinose, a pentose (B10789219) sugar, is a major component of plant cell wall polysaccharides like pectin and hemicellulose. nih.govdundee.ac.uk While it is abundant in polymeric form, free L-arabinose is less common. dundee.ac.uk Its derivatives are pivotal in various synthetic and mechanistic studies, leveraging its unique stereochemistry.

In synthetic chemistry, L-arabinose serves as a chiral starting material for the synthesis of other sugars, including its enantiomer L-glucose, and various nucleoside analogs. researchgate.netmdpi.com The defined stereochemistry of its hydroxyl groups provides a scaffold for creating complex, stereochemically-defined molecules. For example, synthetic derivatives of 4-amino-4-deoxy-L-arabinose have been crucial in mechanistic studies of enzymes like ArnT, an aminoarabinosyl transferase involved in bacterial antibiotic resistance. nih.gov By synthesizing specific phosphodiester-linked derivatives, researchers were able to demonstrate that ArnT is an inverting glycosyl transferase, providing fundamental insights into its catalytic mechanism. nih.gov

In biochemical and microbiological research, L-arabinose and its derivatives are used to study carbohydrate metabolism. L-arabinose is an important metabolite for many bacteria, and the regulation of the ara operon, which controls L-arabinose metabolism in Escherichia coli, is a classic model system in molecular biology. nih.govdundee.ac.uk Studies have shown that bacteria can utilize L-arabinose derived from plant polysaccharides, and its metabolism can influence bacterial growth and behavior. mdpi.comresearchgate.net For example, L-arabinose promotes the growth and sporulation of Bacillus subtilis. mdpi.com

Historical Context of Amino Sugar Synthesis, with Emphasis on L-Arabinose Analogs

The synthesis of amino sugars has been a long-standing challenge in carbohydrate chemistry, primarily due to the need for precise control over regioselectivity and stereoselectivity. Early methods often involved harsh conditions and resulted in low yields. Over the decades, significant progress has been made, leading to more efficient and stereocontrolled synthetic routes.

A common historical and modern strategy involves the transformation of readily available sugars. Key synthetic approaches include:

Nucleophilic Displacement: A classic method involves converting a hydroxyl group into a good leaving group (e.g., a tosylate or triflate) and displacing it with a nitrogen nucleophile, such as an azide. The azide group can then be reduced to the desired amine. This approach has been applied to introduce amino groups at various positions on the sugar ring. wikipedia.org

Synthesis from Glycals: Glycals, which are cyclic enol ethers of sugars, are versatile starting materials. The double bond between C1 and C2 allows for the simultaneous introduction of a nitrogen-containing functional group at C2 and a glycosidic bond at C1. Azide-based methods are frequently used, as the azide group is non-participating, which can facilitate the formation of 1,2-cis-glycosidic linkages. wikipedia.org

Oxime Formation and Reduction: A practical method for synthesizing amino sugars, including 4-amino-4-deoxy-L-arabinose, involves the regioselective oxidation of a specific hydroxyl group to a ketone. jst.go.jp The resulting oxo-glycoside is then converted to an oxime, which is stereoselectively reduced to yield the amino-glycoside. jst.go.jp This multi-step process provides a reliable route to specific amino sugar analogs from common starting materials like D-xylose or D-glucose. jst.go.jp

The development of these methods has been driven by the increasing recognition of the biological importance of amino sugars. nih.gov Modern transition-metal-catalyzed reactions and the use of sophisticated directing and protecting groups have further refined the stereoselective synthesis of amino sugars, making complex structures like 2-Amino-2-deoxy-L-arabinose and its derivatives more accessible for research. nih.gov

| Synthetic Strategy | Key Intermediate | Primary Advantage | Key Challenge |

|---|---|---|---|

| Nucleophilic Displacement | Sulfonate Ester (e.g., Tosylate) | Direct conversion of a hydroxyl group | Stereocontrol can be difficult; SN2 inversion required |

| From Glycals | Glycal (Cyclic Enol Ether) | Functionalization at C1 and C2 simultaneously | Stereoselectivity at both C1 and C2 can be poor wikipedia.org |

| Oxime Reduction | Oxo-glycoside / Oxime | High regioselectivity and good yields jst.go.jp | Multi-step process involving oxidation and reduction |

Stereochemical Considerations in L-Arabinose-Derived Amino Sugars

The stereochemistry of L-arabinose and its derivatives is of paramount importance, as it dictates their chemical reactivity and biological function. L-arabinose is a pentose sugar where the hydroxyl groups at C2, C3, and C4 have a cis, trans relationship in the common pyranose form. The introduction of an amino group, particularly at the C2 position to form 2-amino-2-deoxy-L-arabinose, adds another layer of stereochemical complexity.

Key stereochemical considerations include:

Anomeric Configuration: The orientation of the substituent at the anomeric carbon (C1) can be either α or β. Controlling the anomeric configuration during glycosylation reactions is a central challenge in carbohydrate synthesis. The nature of the substituent at C2 plays a critical role; for example, a non-participating group like an azide at C2 is often used to favor the formation of 1,2-cis linkages. wikipedia.org

Configuration of the Amino Group: The stereochemistry of the newly introduced amino group is crucial. Synthetic methods must be designed to produce the desired stereoisomer. For instance, the reduction of an oxime intermediate must be stereoselective to yield the correct configuration of the amino group. jst.go.jp

Influence on Molecular Recognition: The precise three-dimensional arrangement of all hydroxyl and amino groups is what allows these molecules to be recognized by enzymes and receptors. Studies with L-arabinose-binding proteins show that specific hydrogen bonds are formed with each of the sugar's hydroxyl groups, highlighting the importance of stereochemistry for biological binding. nih.gov

Chiral Induction: The inherent chirality of the sugar can influence the stereochemical outcome of reactions elsewhere in a molecule. Research has shown that the stereochemistry at C2 and C3 of pentose sugars, including arabinose, can direct the enantioselective synthesis of amino acid precursors. acs.org This demonstrates that the sugar's stereochemical arrangement acts as a powerful directing force in asymmetric synthesis.

Ultimately, the stereochemical integrity of L-arabinose-derived amino sugars is what defines their identity and potential application in synthetic and mechanistic studies.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H12ClNO4 |

|---|---|

Molecular Weight |

185.60 g/mol |

IUPAC Name |

2-amino-3,4,5-trihydroxypentanal;hydrochloride |

InChI |

InChI=1S/C5H11NO4.ClH/c6-3(1-7)5(10)4(9)2-8;/h1,3-5,8-10H,2,6H2;1H |

InChI Key |

DRUSHUBYTZTXOS-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(C=O)N)O)O)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Amino 2 Deoxy L Arabinose Hydrochloride

Classical and Conventional Synthesis Approaches

Traditional methods for synthesizing 2-amino-2-deoxy-L-arabinose hydrochloride often rely on the chemical manipulation of readily available sugar precursors. These multi-step processes involve the introduction of a nitrogen-containing functional group at the C-2 position and subsequent transformations to yield the final product.

The most direct synthetic routes to 2-amino-2-deoxy-L-arabinose utilize L-arabinose as the starting material. acs.orgucla.edu One established pathway begins with the conversion of L-arabinose into a suitable derivative, such as methyl 2,3-anhydro-β-L-lyxofuranoside. This epoxide intermediate is key, as its three-membered ring is susceptible to nucleophilic attack. The ring can be opened with an azide source, like sodium azide, to introduce the azido group (a precursor to the amine) at the C-2 position. Subsequent reduction of the azide, often via catalytic hydrogenation, yields the desired amino group. Final deprotection and conversion to the hydrochloride salt complete the synthesis.

D-lyxose, the C-2 epimer of D-arabinose, can also serve as a precursor. The stereochemical relationship between these sugars allows for synthetic strategies that involve inverting the configuration at specific carbon atoms to achieve the target L-arabinose stereochemistry. nih.gov For example, a synthesis could involve the inversion of configuration at C-2 of a D-lyxose derivative to create the required arabino configuration.

| Precursor | Key Intermediate | Key Reaction | Nitrogen Source |

| L-Arabinose | Epoxide (e.g., methyl 2,3-anhydro-L-lyxoside) | Epoxide ring-opening | Sodium Azide (NaN₃) |

| D-Lyxose | Suitably protected D-lyxose derivative | Stereochemical inversion at C-2 | Varies by method |

The Nef reaction traditionally converts a primary or secondary nitroalkane into a carbonyl compound (an aldehyde or ketone) under acidic conditions. wikipedia.orgorganic-chemistry.org While the direct conversion of a nitro group to a carbonyl seems counterproductive for synthesizing an amino sugar, modified applications of this reaction can be strategically employed.

A plausible synthetic strategy involves using the Nef reaction to generate a key keto-sugar intermediate. The synthesis would begin by introducing a nitro group at the C-2 position of an L-arabinose precursor. This can be achieved through a sequence like oxidation at C-2 to a ketone, followed by a Henry reaction (nitroaldol condensation) with nitromethane. The resulting 2-nitro sugar can then be subjected to the Nef reaction to generate a 2-keto sugar. This intermediate is then converted to the final 2-amino sugar via stereoselective reductive amination. This multi-step pathway, which transforms a nitro group into an amino group via a ketone intermediate, represents a strategic application of the Nef reaction's core functionality within the broader goal of amino sugar synthesis. alfa-chemistry.comrsc.org

Various modifications to the classical Nef reaction, such as using oxidizing agents (e.g., ozone, permanganate) or reducing agents (e.g., titanium salts), have been developed to improve yields and mitigate the harsh conditions of the original protocol. wikipedia.org

Glycals, which are cyclic enol ethers derived from monosaccharides, are powerful starting materials for the synthesis of 2-amino sugars. nih.gov The double bond between C-1 and C-2 provides a reactive site for the stereocontrolled introduction of functional groups. For the synthesis of 2-amino-2-deoxy-L-arabinose, the corresponding glycal, L-arabinal, would be the key precursor.

A common and effective glycal-based strategy is azidonitration . In this reaction, the glycal is treated with sodium azide and ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.net This process adds an azido group (N₃) to the C-2 position and a nitrate group to the anomeric (C-1) position. The stereochemical outcome of this addition can be controlled to favor specific isomers. The resulting 2-azido-1-nitrate sugar is a versatile intermediate. The nitrate at the anomeric position can be readily displaced to install various glycosidic linkages, and the C-2 azido group can be reduced to the target amine. researchgate.netmdpi.com

Another approach involves the use of metallanitrenes, which can react with the glycal double bond to form a transient aziridine intermediate. nih.gov This aziridine can then be opened by a nucleophile to yield a 1,2-trans 2-amino sugar derivative. nih.gov

Stereoselective Synthesis of 2-Amino-2-deoxy-L-arabinose and its Analogues

Achieving the correct stereochemistry at each chiral center is a paramount challenge in carbohydrate synthesis. For 2-amino-2-deoxy-L-arabinose, controlling the stereochemistry at the anomeric carbon (C-1) during glycosylation and at the newly functionalized C-2 position is critical.

The formation of a glycosidic bond involves coupling the sugar (the glycosyl donor) with an alcohol (the glycosyl acceptor). The stereochemical outcome at the anomeric center (C-1) can result in either an α- or β-linkage. Controlling this selectivity is a significant challenge, especially for 2-deoxy sugars which lack a neighboring group at C-2 to direct the incoming acceptor. chemrxiv.org

Several factors are known to influence anomeric selectivity:

Solvents : The choice of solvent plays a crucial role, often referred to as the "nitrile effect." Solvents like acetonitrile tend to promote the formation of β-glycosides through the formation of a transient α-nitrilium ion intermediate. chemrxiv.orgcdnsciencepub.com In contrast, ethereal solvents such as diethyl ether or dioxane often favor the formation of α-glycosides. cdnsciencepub.com

Protecting Groups : Even remote protecting groups on other parts of the sugar ring (e.g., at C-4) can influence the conformation of the key oxocarbenium ion intermediate, thereby directing the stereochemical outcome at C-1. rsc.org

Reaction Conditions : Factors such as temperature and the choice of promoter or base can dramatically shift the α/β product ratio. nih.gov For instance, anomeric O-alkylation reactions have shown that changing the solvent from DMF to dioxane and increasing the temperature can lead to a significant increase in β-selectivity. nih.gov

| Factor | Effect on Anomeric Selectivity | Example |

| Solvent | Nitrile solvents (e.g., Acetonitrile) often favor β-linkages. Ethereal solvents (e.g., Diethyl ether) often favor α-linkages. cdnsciencepub.com | Glycosylations in acetonitrile can proceed through an intermediate that blocks the α-face, leading to β-attack. |

| Protecting Groups | Remote participating groups can stabilize specific conformations of the oxocarbenium ion intermediate, favoring one anomer. rsc.org | A C-4 pivaloyl group has been shown to enhance α-selectivity in the glycosylation of galactal donors. rsc.org |

| Temperature | Can influence the kinetic vs. thermodynamic product ratio. | Increasing temperature in certain anomeric O-alkylations can improve selectivity. nih.gov |

Establishing the correct stereochemistry for the amino group at the C-2 position is fundamental. The primary strategy for achieving this involves the use of "non-participating" protecting groups on the C-2 nitrogen precursor.

Many common N-acyl protecting groups (like N-acetyl) are "participating" groups. During a glycosylation reaction, they can attack the anomeric center to form a stable bicyclic oxazolinium ion intermediate. This intermediate exclusively leads to the formation of 1,2-trans glycosidic linkages. nih.gov To form the alternative 1,2-cis linkage, or to allow other factors to control the stereochemistry, a non-participating group must be used.

The azido group (-N₃) is the most widely used non-participating nitrogen precursor. mdpi.comnih.gov It is relatively small, electronically withdrawing, and incapable of forming a cyclic intermediate. Its presence at C-2 allows the stereochemical outcome of the glycosylation to be dictated by other factors, such as solvent and temperature. After the glycosidic bond is formed with the desired stereochemistry, the azide is reliably reduced to the amine. mdpi.com Other non-participating groups include certain carbamates and sulfonylamines that are designed to be sterically or electronically incapable of intramolecular participation. nih.gov

| C-2 Group | Type | Influence on Stereoselectivity |

| N-Acetyl | Participating | Strongly directs formation of 1,2-trans products via an oxazolinium intermediate. nih.gov |

| Azido (-N₃) | Non-participating | Allows for formation of 1,2-cis or 1,2-trans products, controlled by solvent, temperature, and other factors. mdpi.comnih.gov |

| 2,4-Dinitrobenzenesulfonyl (DNs) | Non-participating | The strong electron-withdrawing nature prevents participation, enabling Sₙ2-like pathways for glycosylation. nih.gov |

Asymmetric Synthetic Routes to L-Amino Sugars

The chirality of naturally occurring biomolecules, such as the preference for L-amino acids and D-sugars, is a fundamental aspect of their biological function. mdpi.com Asymmetric synthesis aims to control the stereochemical outcome of a reaction, producing a specific stereoisomer in excess. In the context of L-amino sugars, this involves establishing the correct stereochemistry at each chiral center.

One approach to asymmetric synthesis involves utilizing the inherent chirality of readily available starting materials. For instance, L-amino acids can act as catalysts in the formation of sugars, influencing the stereochemical outcome. Studies have shown that L-amino acids can catalyze the formation of D-glyceraldehyde, a fundamental building block for other D-sugars, with a notable preference over the L-isomer. nih.gov This principle of transferring chirality from one class of biomolecules to another highlights a potential strategy for the asymmetric synthesis of L-amino sugars, starting from chiral precursors.

De novo asymmetric synthesis provides a powerful alternative, building the carbohydrate backbone from non-chiral starting materials in a stereocontrolled manner. A notable example is the Sharpless de novo synthesis of L-hexoses, which utilizes asymmetric epoxidation to introduce chirality. This method allows for the synthesis of various L-sugars, including L-allose, L-altrose, L-mannose, L-glucose, L-gulose, L-idose, L-talose, and L-galactose, by strategically manipulating stereocenters through a series of reactions. mdpi.com

Novel Synthetic Methodologies and Catalyst Development

The field of carbohydrate synthesis is continuously evolving, with the development of new reagents and catalytic systems to improve efficiency and stereoselectivity.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. acs.org In the context of amino sugar synthesis, organocatalysts can promote stereoselective glycosylation reactions. For example, bifunctional organothiourea catalysts have been used in the stereoselective synthesis of 1,1'-2-amino thiodisaccharides from 2-nitroglycals. nih.gov Cooperative organocatalysis, using a combination of catalysts such as a phosphoric acid and a thiourea, has also been shown to be effective in generating 2-deoxy-O-glycosides. acs.org These methods offer an alternative to traditional metal-based catalysts and can provide high levels of stereocontrol.

Exploration of Transition-Metal-Catalyzed Glycosylation Reactions

Transition-metal-catalyzed glycosylation has emerged as a powerful tool in carbohydrate synthesis, offering advantages in terms of reaction conditions, efficiency, and selectivity over traditional methods that often require stoichiometric amounts of promoters. researchgate.netrsc.org These catalytic methods are generally milder and can reduce chemical waste, aligning with the principles of "greener" chemistry. nih.gov The catalysts can be broadly categorized into two groups: those that act as Lewis acids and those that play a more intricate role, remaining coordinated to the substrate throughout the catalytic cycle. rsc.org

Various transition metals, including gold, nickel, and iron, have been employed to activate a range of glycosyl donors. researchgate.netfrontiersin.org For instance, cationic gold(I) complexes can activate glycosyl S-3-butynyl thiocarbonate donors. researchgate.net Iron(III) chloride has been utilized as an inexpensive and environmentally benign Lewis acid catalyst for 1,2-trans glycosylation. frontiersin.org In the context of aminosugar synthesis, where the basicity of the amino group can interfere with Lewis acid promoters, the choice of catalyst and protecting groups is critical. nih.gov Cationic nickel(II) catalysts have shown significant promise in overcoming challenges associated with the stereoselective synthesis of 1,2-cis amino glycosides, which requires a non-participating group at the C-2 position of the donor. frontiersin.org

The selection of the glycosyl donor's leaving group is also a key factor, influencing reaction conditions such as temperature and time. rsc.org Donors with trichloroacetimidate, O-alkynyl-benzoate, and halide leaving groups are commonly activated by transition metal catalysts. nih.gov The development of these catalytic systems is essential for advancing the synthesis of complex oligosaccharides and glycoconjugates containing aminosugars like 2-amino-2-deoxy-L-arabinose.

Table 1: Examples of Transition-Metal Catalysts in Glycosylation

| Catalyst Type | Metal Example | Donor Activated | Key Advantage |

|---|---|---|---|

| Lewis Acid | Iron(III) chloride | Glycosyl-OTCA | Inexpensive, environmentally benign |

| Organometallic Complex | Cationic Nickel(II) | Donors with non-participating C-2 groups | Enables selective synthesis of 1,2-cis amino glycosides |

| Lewis Acid | Gold(I) | Glycosyl S-3-butynyl thiocarbonates | Orthogonal to other thioglycoside donors |

| Lewis Acid | Ytterbium triflate | Anomeric sulphates | Effective activation of sulphate leaving group |

Preparation of Key Synthetic Intermediates and Precursors

The successful synthesis of this compound relies heavily on the strategic preparation of key intermediates and precursors. This involves selecting appropriate starting materials and employing specific classes of reactive intermediates to build the target molecule with the correct stereochemistry.

While many syntheses begin with common sugars, building L-arabinose derivatives from non-carbohydrate precursors offers alternative and sometimes more efficient routes. One such approach involves starting from dihydropyran, which can be converted to L-arabinose through a sequence of chemical reactions including addition, ring-opening, and dehydrogenation. scirp.org Another strategy utilizes hydroxy glutamic acid, which can be cyclized to form a ribonolactone derivative, a precursor that is then converted into a chloro-sugar intermediate suitable for further elaboration. google.com These methods provide access to the L-configuration of the sugar, which is often less common or more expensive to source from natural carbohydrates.

Halo-sugars and anhydro-sugars are highly valuable intermediates in carbohydrate synthesis due to their tailored reactivity.

Halo-sugars : Glycosyl halides, particularly bromides and chlorides, are classic glycosyl donors. nih.gov They are typically activated under Koenigs-Knorr conditions using silver salts to promote the glycosylation reaction. nih.gov Chloro-sugars are particularly important intermediates in the synthesis of L-nucleosides and can be prepared from starting materials like L-arabinose. google.com However, these intermediates are often unstable and must be generated in situ or used immediately after preparation. nih.gov

Anhydro-sugars : Anhydro-sugars contain an internal epoxide or other ether linkage, which "locks" the sugar's conformation and pre-activates it for nucleophilic attack. For example, 2,3-anhydrofuranose thioglycosides have been developed as a novel class of glycosylating agents. nih.gov Glycosylation with these donors proceeds with high stereocontrol, yielding a product where the new glycosidic bond is cis to the epoxide. Subsequent ring-opening of the epoxide under basic conditions can introduce new functionalities with good regioselectivity, providing a pathway to arabinofuranosides. nih.gov Another key intermediate, the O2,2'-anhydro-L-thymidine, is used in the synthesis of β-L-2'-deoxy nucleosides starting from L-arabinose. google.com

The design of the glycosyl donor is paramount for controlling the stereochemical outcome of the glycosylation reaction. The nature of the leaving group at the anomeric center (C-1) and the protecting group at the C-2 position dictates the reactivity and selectivity of the donor.

Glycosyl Halides : As mentioned, glycosyl bromides are effective donors for forming glycosidic linkages. nih.gov For instance, a 2-S-acetyl (SAc) glucosyl bromide donor can be synthesized and used for the stereoselective synthesis of 2-deoxyglycosides. mdpi.com

Thioglycosides : Thioglycosides are widely used donors due to their stability and tunable reactivity. researchgate.net They can be activated by various promoters to participate in glycosylation reactions. researchgate.net

Donors with C-2 Participating Groups : To achieve 1,2-trans glycosylation, a participating group is installed at the C-2 position. This group, typically an acyl group like acetate (B1210297) or benzoate, forms a cyclic intermediate during the reaction, which blocks one face of the molecule and directs the incoming nucleophile to the opposite face, ensuring high stereoselectivity. frontiersin.org For the synthesis of 2-amino sugars, protecting the C-2 amino function with a group that can act as a participating group is a common strategy. However, N-acyl groups can lead to the formation of undesired oxazoline byproducts. nih.govchemrxiv.org To circumvent this, alternative protecting groups like 2,2,2-trichloroethoxycarbonyl (Troc) have been successfully employed in boron-catalyzed glycosylations of 2-aminosugar donors. nih.govchemrxiv.org

2,3-Anhydrofuranose Donors : These donors, with their integrated epoxide functionality, represent a unique design where the C-2 and C-3 hydroxyl groups are protected as an epoxide. This structure leads to exceptionally high stereocontrol in glycosylation reactions. nih.gov

Table 2: Comparison of Glycosyl Donors in Arabinose Chemistry

| Donor Type | Leaving Group | C-2 Group | Typical Stereochemical Outcome | Key Features |

|---|---|---|---|---|

| Glycosyl Bromide | Bromide | Non-participating | Mixture of anomers or α-favored (anomeric effect) | Highly reactive, often unstable |

| Thioglycoside | Thioalkyl/Thioaryl | Varies | Dependent on C-2 group and conditions | Stable, tunable reactivity |

| Trichloroacetimidate | Trichloroacetimidate | Participating (e.g., N-Acyl) | 1,2-trans | Highly reactive, widely used |

| 2,3-Anhydrofuranose | Thioglycoside | Part of epoxide ring | cis to the epoxide | High stereocontrol, subsequent epoxide opening allows further functionalization |

| N-Troc Protected Aminosugar | Fluoride | N-Troc | 1,2-trans | Avoids oxazoline side products |

Derivatization and Functionalization Approaches of 2 Amino 2 Deoxy L Arabinose Hydrochloride

Chemo- and Regioselective Derivatization Strategies

Chemo- and regioselectivity are paramount in the synthetic chemistry of 2-amino-2-deoxy-L-arabinose. The challenge lies in differentiating between the nucleophilic amino group and the multiple hydroxyl groups of varying reactivity. This is typically achieved through the strategic use of protecting groups, which temporarily block certain functional groups, allowing others to be modified selectively.

Selective Modification of Hydroxyl Functionalities

The selective modification of the hydroxyl groups (at positions C3, C4, and C5) in 2-amino-2-deoxy-L-arabinose requires the prior protection of the more nucleophilic amino group. Once the amine is masked, the hydroxyl groups can be differentiated based on their inherent reactivity (e.g., primary vs. secondary) or by using protecting group strategies that exploit steric hindrance.

Common approaches include:

Silylation: Reagents like tert-butyldimethylsilyl (TBDMS) chloride can be used to protect hydroxyl groups. Under controlled conditions, it is often possible to selectively protect the primary hydroxyl group over the secondary ones.

Acetylation and Benzoylation: Ester-based protecting groups can be introduced using acetic anhydride (B1165640) or benzoyl chloride. The rate of reaction can differ between the hydroxyl groups, allowing for a degree of selective protection.

Formation of Acetals and Ketals: The C3 and C4 hydroxyls, being in a cis-diol arrangement in some conformations, can be selectively protected together by forming cyclic acetals or ketals with reagents like acetone (B3395972) or benzaldehyde.

These protection schemes are foundational for directing subsequent reactions, such as glycosylation or phosphorylation, to a specific position on the sugar ring.

Functionalization of the Amino Group: N-Alkylation and N-Acylation

The amino group at the C2 position is a primary site for functionalization due to its high nucleophilicity. Direct modification of this group is a common first step in many synthetic routes. To prevent unwanted side reactions at the hydroxyl positions, these reactions are often performed under conditions that favor amine reactivity.

N-Acylation: This is a straightforward method to introduce a wide variety of functional groups. The reaction of 2-amino-2-deoxy-L-arabinose with an acyl chloride or anhydride leads to the formation of a stable amide bond. A critical strategy in multistep synthesis involves protecting the amino group as an N-acetyl or, more commonly, a tert-butyloxycarbonyl (Boc) derivative. nih.gov The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions, allowing for further manipulation of the amine. nih.gov

N-Alkylation: Introducing alkyl groups to the amino function can be achieved through reductive amination or by reaction with alkyl halides. This pathway is important for synthesizing derivatives with altered steric or electronic properties.

Below is a table summarizing common protective and functionalization strategies for the amino group.

| Modification Type | Reagent/Method | Resulting Group | Purpose |

| N-Acylation (Protection) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | tert-butyloxycarbonyl (Boc) | Protection, stable to many conditions, removable with acid. nih.gov |

| N-Acylation (Protection) | Acetic Anhydride | N-Acetyl (NAc) | Protection, mimics natural structures. |

| N-Acylation (Functionalization) | Various Acyl Chlorides | N-Acyl | Introduction of functional moieties. |

| N-Alkylation (Functionalization) | Alkyl Halide + Base | N-Alkyl | Modification of steric/electronic properties. |

Synthesis of Glycosyl and Conjugate Derivatives

Building upon selective protection strategies, 2-amino-2-deoxy-L-arabinose can be used as a building block to construct more complex molecules like oligosaccharides and bioconjugates.

Glycosidic Bond Formation with 2-Amino-2-deoxy-L-arabinose Building Blocks

A glycosidic bond is a covalent linkage that joins a carbohydrate to another molecule, which can be another sugar or a non-sugar moiety (aglycone). khanacademy.orgwikipedia.org The formation of such a bond requires the activation of the anomeric carbon (C1) of the 2-amino-2-deoxy-L-arabinose building block, turning the anomeric hydroxyl into a good leaving group.

The general process involves:

Protection: All other reactive groups (amino and non-target hydroxyls) on the sugar must be protected.

Activation: The anomeric hydroxyl is converted into a leaving group such as a halide (e.g., glycosyl bromide), a trichloroacetimidate, or a thioglycoside.

Coupling: The activated glycosyl donor is reacted with a nucleophilic acceptor (e.g., an alcohol) in the presence of a promoter to form the O-glycosidic bond. khanacademy.orgwikipedia.org

The stereochemical outcome of the glycosylation (α or β) is influenced by the protecting groups, the solvent, and the specific reaction conditions employed.

| Glycosylation Method | Anomeric Leaving Group | Typical Promoter |

| Koenigs-Knorr Reaction | Bromide or Chloride | Silver or Mercury Salts |

| Trichloroacetimidate Method | Trichloroacetimidate | Lewis Acid (e.g., TMSOTf) |

| Thioglycoside Method | Thioalkyl or Thiophenyl | Thiophilic Promoter (e.g., NIS/TfOH) |

Preparation of Phosphodiester-Linked Amino Sugar Derivatives

Phosphodiester linkages are critical in biology, most notably in nucleic acids, but also in bacterial structures where amino sugars are linked to lipids via phosphate (B84403) groups. qub.ac.uk The synthesis of such derivatives is key to studying the enzymes involved in these pathways, such as the ArnT transferase, which confers resistance to certain antibiotics. qub.ac.uk

A prominent method for creating these linkages is the H-phosphonate coupling strategy . qub.ac.uk This approach involves reacting a protected sugar H-phosphonate monoester with an alcohol acceptor. The key steps are:

Preparation of H-phosphonate: A protected 2-amino-2-deoxy-L-arabinose derivative is reacted with a phosphitylating agent, followed by hydrolysis to yield the anomeric H-phosphonate.

Coupling: The H-phosphonate is mixed with the acceptor alcohol in a solvent like pyridine (B92270) or lutidine. An activating agent, such as pivaloyl chloride, is added to promote the formation of an H-phosphonate diester intermediate. qub.ac.uk

Oxidation: The intermediate is oxidized, typically using a solution of iodine, to yield the stable phosphodiester linkage. qub.ac.uk

Deprotection: All protecting groups are removed to yield the final phosphodiester-linked conjugate. qub.ac.uk

This methodology has been successfully used to synthesize lipid-Ara4N derivatives to probe the mechanism of enzymes like ArnT. qub.ac.uk

Derivatization for Advanced Analytical Characterization

For many advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, native amino sugars like 2-amino-2-deoxy-L-arabinose are difficult to detect as they lack a suitable chromophore or fluorophore. youtube.com To overcome this, derivatization is employed to attach a detectable tag, typically by reacting with the primary amino group.

A common technique is pre-column derivatization , where the analyte is modified before being injected into the HPLC system. youtube.com This automated process enhances sensitivity and allows for precise quantification. youtube.com

| Derivatization Reagent | Target Functional Group | Detection Method | Purpose |

| o-Phthalaldehyde (OPA) | Primary Amine | Fluorescence | High sensitivity detection of amino compounds. youtube.com |

| Fluorescamine | Primary Amine | Fluorescence | Forms a highly fluorescent pyrrolinone product. |

| Phenyl isothiocyanate (PITC) | Primary/Secondary Amine | UV (254 nm) | Forms a phenylthiocarbamyl (PTC) derivative. |

This approach is crucial for quantifying the amino sugar in complex biological samples or for monitoring the progress of synthetic reactions.

Fluorescent Labeling Strategies for Glycan Analysis

Fluorescent labeling is a cornerstone technique for the sensitive detection and analysis of glycans. The primary amino group of 2-amino-2-deoxy-L-arabinose allows for its covalent linkage to various fluorophores through reductive amination. In this two-stage process, the open-ring form of the sugar, which contains a carbonyl group, reacts with the primary amine of a fluorescent dye to form a Schiff base. sigmaaldrich.com This intermediate is then reduced to a stable, fluorescently labeled glycan. sigmaaldrich.com

Commonly used fluorescent labels include 2-aminobenzamide (B116534) (2-AB) and 2-anthranilic acid (2-AA). sigmaaldrich.com These labels offer high sensitivity, allowing for the detection of glycans at femtomolar concentrations. sigmaaldrich.com The labeling process with 2-AB and 2-AA has been optimized to ensure high molar labeling efficiencies, minimal desialylation, and non-selective labeling regardless of the glycan's structure. nih.gov This ensures that the resulting fluorescent profiles are representative of the original glycan population. nih.gov

Another established method is pyridylamination, which quantitatively introduces a fluorescent 2-aminopyridine (B139424) group to the reducing end of a glycan. nih.gov This derivatization enhances the ability to separate and analyze the labeled oligosaccharides using various high-performance liquid chromatography (HPLC) techniques. nih.gov

The choice of fluorescent label can be tailored to the specific analytical method. For instance, 2-AB labeled glycans are well-suited for separation by various HPLC methods and mass spectrometry, while 2-AA is particularly useful for electrophoretic separations. nih.gov

Table 1: Comparison of Common Fluorescent Labels for Glycan Analysis

| Fluorescent Label | Abbreviation | Key Features | Primary Applications |

| 2-Aminobenzamide | 2-AB | High sensitivity, stable linkage, non-selective labeling. sigmaaldrich.comnih.gov | HPLC, Mass Spectrometry. nih.gov |

| 2-Anthranilic acid | 2-AA | High sensitivity, stable linkage, non-selective labeling. sigmaaldrich.comnih.gov | Polyacrylamide Gel Electrophoresis. nih.gov |

| 2-Aminopyridine | AP | Quantitative labeling, enhances HPLC separation. nih.gov | HPLC-based structural analysis. nih.gov |

Derivatization for Enhanced Chromatographic and Mass Spectrometric Detection

Beyond fluorescent labeling, other derivatization strategies are employed to improve the separation and detection of amino sugars like 2-amino-2-deoxy-L-arabinose in chromatography and mass spectrometry (MS). A primary challenge in amino acid and amino sugar analysis is their inherent properties, which can lead to poor retention and peak shape in reversed-phase chromatography. nih.gov

Derivatization of the amino group can overcome these limitations. For instance, pre-column derivatization with reagents like urea (B33335) can be used. nih.gov This method involves reacting the amino sugar with urea to form a carbamoyl (B1232498) derivative, which generally exhibits better separation on reversed-phase columns. nih.gov While this method is simple and inexpensive, the reaction can require several hours to reach completion. nih.gov

For liquid chromatography-mass spectrometry (LC-MS/MS) analysis, which offers high specificity and rapid analysis, various derivatization kits are available. nih.gov These kits, such as the aTRAQ™ Reagents Application Kit, are designed for the quantitative analysis of amino acids and can be adapted for amino sugars. nih.gov This approach can improve throughput and allow for the use of smaller sample volumes. nih.gov

The goal of these derivatization techniques is to produce derivatives that are more amenable to the analytical platform, resulting in improved separation, increased detection sensitivity, and more accurate quantification.

Incorporation into Polymeric and Supramolecular Structures

The functional groups of 2-amino-2-deoxy-L-arabinose hydrochloride make it a valuable building block for the synthesis of more complex molecular architectures.

Conjugation to Biomacromolecules for Research Applications

The ability to conjugate 2-amino-2-deoxy-L-arabinose to biomacromolecules such as proteins is a key tool in glycobiology research. This amino sugar is a component of some bacterial glycoproteins and polysaccharides. biosynth.com Understanding how it is incorporated and its role in these structures is an active area of research.

In some bacteria, a modified form of L-arabinose, 4-amino-4-deoxy-L-arabinose, is added to lipid A, conferring resistance to certain antibiotics like polymyxin (B74138). nih.gov The synthesis of this modified sugar involves an aminotransferase, ArnB, which transfers an amino group to a UDP-sugar intermediate. nih.gov While this example involves a related but distinct amino sugar, it highlights the biological importance of amino sugar modifications and their attachment to larger biomolecules. The chemical principles of attaching amino sugars via their amine or hydroxyl groups are fundamental to creating probes and tools to study these biological systems.

Integration into Carbohydrate-Based Scaffolds and Academic Polymers

Carbohydrate-based polymers and scaffolds are of great interest for biomedical applications due to their biocompatibility and biodegradability. 2-Amino-2-deoxy-L-arabinose can be incorporated into such structures to impart specific functionalities. The primary amino group provides a reactive handle for cross-linking or for the attachment of other molecules.

While specific examples detailing the incorporation of this compound into academic polymers were not found in the provided search results, the general principles of carbohydrate polymer chemistry apply. The amino and hydroxyl groups of the sugar can participate in polymerization reactions or be modified to create monomers for polymerization. This allows for the development of materials with tailored properties, such as hydrogels or functionalized surfaces for cell culture or drug delivery.

Development of Sugar-Based Ionic Liquids

Ionic liquids (ILs) are salts that are liquid at low temperatures, and those derived from biomolecules like amino acids and sugars are gaining attention as environmentally benign alternatives to traditional ILs. mdpi.com These "bio-ILs" have potential applications in biotechnology, green chemistry, and pharmaceuticals. mdpi.com

While the direct synthesis of ionic liquids from this compound was not explicitly detailed in the search results, the principles of creating amino acid-based ionic liquids (AA-ILs) can be extended to amino sugars. Typically, an AA-IL is formed by pairing an amino acid-derived anion or cation with a suitable counter-ion. mdpi.com The amino and carboxyl groups of amino acids provide the necessary charge centers.

For an amino sugar like 2-amino-2-deoxy-L-arabinose, the primary amino group could be quaternized to form a cation, or the hydroxyl groups could be modified to introduce an acidic or basic moiety. These sugar-based ILs could potentially exhibit interesting properties, such as enhanced solubility for certain compounds or specific interactions with other biomolecules. For instance, some AA-ILs have been shown to significantly increase the water solubility of fungicides. mdpi.com

Advanced Spectroscopic and Analytical Characterization of 2 Amino 2 Deoxy L Arabinose Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, including amino sugars. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial arrangement.

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural verification and purity assessment of 2-Amino-2-deoxy-L-arabinose hydrochloride.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a suitable solvent like D₂O would exhibit distinct signals for each non-exchangeable proton in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the anomeric proton (H-1) is typically found at a lower field (higher ppm value) compared to the other sugar ring protons due to its unique chemical environment. The protons attached to carbons bearing hydroxyl or amino groups (H-2, H-3, H-4, and H-5) would resonate at specific frequencies, and their coupling patterns (multiplicity) would reveal the number of adjacent protons, aiding in their assignment. The integration of the signals provides a quantitative measure of the relative number of protons, which is crucial for confirming the structure and assessing purity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. Similar to ¹H NMR, the chemical shifts of the carbon signals are indicative of their chemical environment. The anomeric carbon (C-1) typically appears at a characteristic downfield shift. The carbon atom bearing the amino group (C-2) will also have a specific chemical shift that distinguishes it from the other carbons. The number of signals in the ¹³C NMR spectrum can confirm the number of unique carbon atoms in the molecule, which is a key indicator of its identity and purity.

Expected NMR Data:

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| C-1 | ~5.0-5.5 (d) | ~90-95 |

| C-2 | ~3.0-3.5 (m) | ~50-55 |

| C-3 | ~3.5-4.0 (m) | ~70-75 |

| C-4 | ~3.5-4.0 (m) | ~70-75 |

| C-5 | ~3.6-4.2 (m) | ~60-65 |

Note: The chemical shifts are approximate and can vary based on the solvent, temperature, and pH. The multiplicity (e.g., d for doublet, m for multiplet) of the proton signals would be determined by the coupling with neighboring protons.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex and often overlapping signals in the ¹H and ¹³C NMR spectra of carbohydrates.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are scalar-coupled to each other, typically those on adjacent carbons. Cross-peaks in the COSY spectrum connect the signals of coupled protons, allowing for the tracing of the proton connectivity throughout the sugar ring. For this compound, COSY would be instrumental in establishing the sequence of protons from H-1 to H-5.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates the chemical shifts of protons directly attached to specific carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is bonded to. This technique is powerful for assigning the carbon signals based on the already assigned proton signals (or vice versa) and provides a clear picture of the C-H framework of the molecule. For instance, the HSQC spectrum of L-Arabinose, a related compound, shows clear correlations between the anomeric proton and carbon, as well as for the other ring positions. hmdb.cahmdb.ca

The furanose or pyranose ring of an amino sugar is not planar and exists in various conformations in solution. NMR spectroscopy is a powerful tool for studying these conformational equilibria. The magnitude of the vicinal proton-proton coupling constants (³J(H,H)) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants from a high-resolution ¹H NMR spectrum, it is possible to deduce the preferred conformation of the sugar ring (e.g., chair, boat, or twist-boat for pyranose rings; envelope or twist for furanose rings). For instance, studies on arabinonucleotides have utilized proton-proton and proton-phosphorus coupling constants to determine the conformation of the arabinose rings. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound (C₅H₁₁NO₄·HCl), the expected molecular weight of the free base is approximately 149.0688 g/mol . HRMS can measure this mass with high precision (typically to within a few parts per million), which helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass. The molecular formula for the hydrochloride salt is C5H12ClNO4 with a molecular weight of 185.61 g/mol . biosynth.com

Expected HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ (free base) | 150.0761 |

| [M+Na]⁺ (free base) | 172.0580 |

Note: M represents the molecular formula of the free base, C₅H₁₁NO₄.

Coupling mass spectrometry with a chromatographic separation technique, such as Gas Chromatography (GC) or Liquid Chromatography (LC), enhances the analytical power by separating complex mixtures prior to detection.

LC-ESI-QTOF MS: Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry is a particularly powerful technique for the analysis of non-volatile and thermally labile compounds like amino sugars. The LC system separates the components of a sample, and the eluent is then introduced into the mass spectrometer via an electrospray ionization (ESI) source, which generates gas-phase ions. The Quadrupole Time-of-Flight (QTOF) analyzer provides high-resolution and accurate mass measurements of the precursor and fragment ions. This technique is invaluable for confirming the molecular weight of the target compound in a complex matrix and for providing structural information through fragmentation analysis (MS/MS).

MALDI-TOF Applications in Glycan Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a cornerstone technique for the analysis of carbohydrates and their derivatives, including amino sugars. nih.gov Its utility in glycan analysis stems from its ability to generate predominantly singly-charged molecular ions, which simplifies spectral interpretation, and its capacity to analyze a large mass range. shimadzu.comnih.gov For a compound like this compound, MALDI-TOF MS provides the molecular mass with high accuracy, which can be used to confirm its identity and assign a putative monosaccharide structure. sigmaaldrich.com

In the context of glycomics, MALDI-TOF is invaluable for profiling complex mixtures of glycans released from glycoproteins. shimadzu.com If 2-Amino-2-deoxy-L-arabinose were a component of a larger oligosaccharide, the glycan would first be cleaved from its protein backbone, often enzymatically. shimadzu.com The released glycans can then be analyzed by MALDI-TOF MS. The high ionization efficiency for glycans makes this technique particularly suitable for such profiling tasks. shimadzu.com

However, the analysis of underivatized glycans by MALDI-MS can be limited by low ionization efficiency and, for acidic glycans, by fragmentation and the formation of multiple cation adducts. nih.govsigmaaldrich.com To overcome these challenges, chemical derivatization is often employed. Tagging the reducing end of the sugar with a charged or easily ionizable group enhances sensitivity and can stabilize fragile moieties, such as sialic acids, during analysis. nih.gov For amino sugars, derivatization strategies can significantly improve detection. Furthermore, tandem mass spectrometry (MALDI-TOF/TOF) allows for the fragmentation of selected parent ions, providing structural information that can help distinguish between isomeric and isobaric amino sugars. nih.govresearchgate.net This capability is crucial for unambiguously identifying specific monosaccharides within a complex biological sample. nih.gov

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, FTIR analysis provides a characteristic spectral fingerprint that confirms the presence of its key structural features: hydroxyl (-OH), amino (-NH2, in its protonated hydrochloride form -NH3+), and alkyl (C-H) groups, as well as the pyranose ring structure. The use of Attenuated Total Reflectance (ATR) accessories makes sample handling simple and allows for rapid, qualitative analysis of solid or liquid samples. researchgate.net

The FTIR spectrum of an amino sugar is a composite of the vibrational modes of its constituent parts. Studies on similar molecules like amino acids and other sugars provide a basis for interpreting the spectrum of this compound. researchgate.netnih.gov The broad absorption band typically observed in the 3200-3500 cm⁻¹ region corresponds to the O-H and N-H stretching vibrations, often broadened due to extensive hydrogen bonding. nih.govnih.gov The presence of the ammonium (B1175870) group (-NH3+) from the hydrochloride salt would be confirmed by characteristic bending vibrations (asymmetric and symmetric) appearing in the 1500-1600 cm⁻¹ region. nih.gov Vibrations associated with the carbohydrate backbone, such as C-H stretching and bending, and C-O and C-C stretching, appear in the fingerprint region (below 1500 cm⁻¹). nih.gov

The following table summarizes the expected characteristic FTIR absorption bands for the functional groups in this compound.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, H-bonded | 3500 - 3200 |

| N-H (Ammonium salt) | Stretching | 3200 - 2800 |

| C-H (Alkyl) | Stretching | 2960 - 2850 |

| N-H (Ammonium salt) | Asymmetric Bending | ~1600 |

| N-H (Ammonium salt) | Symmetric Bending | ~1500 |

| C-H (Alkyl) | Bending | 1470 - 1350 |

| C-O (Alcohol) | Stretching | 1260 - 1000 |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are powerful and indispensable tools for the separation, identification, and quantification of carbohydrates and their derivatives from complex mixtures. umass.edu Techniques such as HPLC, GC, and planar chromatography are routinely used for the analysis of this compound, each offering distinct advantages for assessing purity, determining composition, and monitoring chemical reactions.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the preeminent chromatographic technique for carbohydrate analysis, valued for its high resolution, speed, precision, and sensitivity. umass.edu It is ideally suited for determining the purity of this compound and for monitoring its synthesis or derivatization reactions in real-time.

A significant challenge in the HPLC analysis of amino sugars is their high polarity, which results in poor retention on conventional reversed-phase (RP) C18 columns. sielc.com To achieve effective separation, several specialized approaches are used:

Derivatization: Since underivatized sugars often lack a UV-absorbing chromophore, pre-column derivatization is a common strategy to enhance detection by UV or fluorescence detectors. creative-biolabs.com Reagents like 1-phenyl-3-methyl-5-pyrazolone (PMP) or p-aminobenzoic acid are used to attach a chromophore to the sugar, greatly improving sensitivity. creative-biolabs.comnih.gov

Specialized Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) columns are widely used for separating polar compounds like sugars. creative-biolabs.com Alternatively, mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can provide excellent retention and separation of highly polar amino sugars. sielc.com

Detection Methods: In addition to UV and fluorescence detection for derivatized sugars, other detection methods like Refractive Index (RI), Evaporative Light-Scattering Detectors (ELSD), or mass spectrometry (LC-MS) can be used for underivatized analytes. sielc.comcreative-biolabs.com

HPLC is also a critical tool for monitoring the progress of a chemical reaction. By taking aliquots from a reaction mixture over time, the consumption of reactants and the formation of this compound can be quantified, allowing for optimization of reaction conditions.

The table below outlines common HPLC methodologies used for the analysis of amino sugars.

| Column Type | Derivatization | Mobile Phase Example | Detection Method | Application |

| Reversed-Phase (C18) | PMP (1-phenyl-3-methyl-5-pyrazolone) | Acetonitrile/Phosphate (B84403) Buffer Gradient | UV or MS | Quantification, Composition |

| HILIC / Amino-bonded | None or Derivatization | Acetonitrile/Water Gradient | ELSD, RI, MS, UV | Purity, Isomer Separation |

| Ion-Pair RP | p-Aminobenzoic acid | Acetonitrile/Water with Ion-Pair Reagent (e.g., TBAHSO4) | Fluorescence, UV | Trace Analysis in Complex Matrices |

| Mixed-Mode (RP/Anion-Exchange) | None | Acetonitrile/Water/Formic Acid | ELSD, MS | Purity, Preparative Isolation |

Gas Chromatography (GC) for Monosaccharide Composition Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a high-resolution technique essential for determining the monosaccharide composition of complex carbohydrates like polysaccharides or lipopolysaccharides. researchgate.net To analyze if 2-Amino-2-deoxy-L-arabinose is a constituent of such a polymer, the macromolecule must first be hydrolyzed (typically with acid) to break it down into its individual monosaccharide units. acs.org

Because carbohydrates are non-volatile, a critical derivatization step is required to make them suitable for GC analysis. nih.gov This process converts the polar hydroxyl and amino groups into less polar, more volatile derivatives. Common derivatization methods include:

Trimethylsilylation (TMS): Reacting the sugar with a silylating agent like HMDS (hexamethyldisilazane) and TMSC (trimethylsilyl chloride) in pyridine (B92270). nih.gov

Acetylation: Converting the hydroxyl and amino groups to acetate (B1210297) esters using reagents like acetic anhydride (B1165640). researchgate.net

A challenge with these methods is that a single sugar can produce multiple chromatographic peaks due to the presence of different anomers (α and β) and ring forms (pyranose and furanose). acs.orgmasonaco.org This complicates quantification. A more robust method involves an additional reduction step after hydrolysis, converting the monosaccharides into their corresponding alditols. Subsequent acetylation or silylation of the alditol yields a single, unique peak for each monosaccharide, simplifying the chromatogram and improving analytical accuracy. acs.org Once derivatized, the mixture is separated on a capillary GC column and the components are identified and quantified by a detector, typically a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.gov

Historical and Modern Planar Chromatography Methods

Planar chromatography encompasses a range of techniques where the separation is performed on a flat surface, such as paper or a layer of adsorbent coated on a plate. These methods are valued for their simplicity, low cost, and high throughput. creative-biolabs.com

Historically, Paper Chromatography was one of the first methods used to separate and identify carbohydrates. researchgate.net In early research on 4-amino-4-deoxy-L-arabinose, paper chromatography was a key technique for its analysis and identification from lipopolysaccharide preparations. nih.gov While largely superseded by more advanced methods, it laid the groundwork for modern planar techniques.

Thin-Layer Chromatography (TLC) is the modern successor to paper chromatography, using a thin layer of an adsorbent material, typically silica (B1680970) gel, on a flat substrate like glass or aluminum. creative-biolabs.com It is routinely used for:

Reaction Monitoring: Quickly checking the progress of a synthesis by spotting the reaction mixture on a TLC plate and observing the disappearance of starting materials and the appearance of the product.

Purity Assessment: A quick, qualitative check to see if a sample contains multiple components.

Fraction Screening: Identifying which fractions from a column chromatography separation contain the desired compound.

Due to the high polarity of carbohydrates, selecting an appropriate mobile phase (eluent) is critical for achieving good separation on polar stationary phases like silica. researchgate.net For enhanced separation and quantification, High-Performance Thin-Layer Chromatography (HPTLC) plates with smaller, more uniform particles are used, providing higher resolution and sensitivity. omicsonline.orgresearchgate.net

More advanced forced-flow techniques like Over-Pressure Layer Chromatography (OPLC) have also been developed. In OPLC, the mobile phase is pumped through the stationary phase under external pressure, effectively turning the TLC plate into a planar column. researchgate.net This results in faster separations, higher efficiency, and lower solvent consumption compared to conventional TLC. researchgate.netresearchgate.net

Other Spectroscopic and Analytical Methods

This section explores additional spectroscopic and analytical techniques that are pivotal in the characterization of this compound. These methods provide valuable information regarding the compound's stereochemistry, its interactions with biomolecules, and its quantitative determination in various samples.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that utilizes the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.orglibretexts.org This technique is exceptionally sensitive to the absolute configuration and the conformational features of optically active compounds like this compound. libretexts.orgnih.gov

Research Findings:

The CD spectrum of a chiral molecule provides a unique fingerprint that is directly related to its three-dimensional structure. For amino sugars, the CD spectrum is influenced by the stereochemistry of the chiral centers and the conformation of the pyranose ring. The n-π* electronic transition of the amino group and the transitions of the hydroxyl groups contribute to the CD signals in the far-UV region. nih.gov

Studies on related 2-acetamido-2-deoxy sugars have demonstrated that the CD spectrum is highly sensitive to the molecular environment. For instance, a change in solvent from water to 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) can invert the sign of a CD band, indicating a significant change in the average orientation of the hydroxyl groups adjacent to the chromophore. nih.gov This highlights the power of CD spectroscopy in probing subtle conformational changes of amino sugars in solution.

Furthermore, CD spectroscopy can be employed for the quantitative analysis of chiral molecules. nih.gov A linear relationship exists between the CD signal intensity (ellipticity) and the concentration of a single enantiomer in a solution, allowing for the construction of a standard calibration curve for quantification. nih.gov For an enantiomeric mixture, the combination of CD spectroscopy and an achiral method like liquid chromatography can determine the absolute concentrations of both the L- and D-enantiomers. nih.gov

While specific CD spectral data for this compound is not extensively published, the table below presents representative CD data for L-Alanine, a simple L-amino acid, to illustrate the typical values obtained in a CD experiment. The L-configuration of the amino sugar is expected to produce a characteristic CD spectrum.

Table 1: Representative Circular Dichroism Data for L-Alanine

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 195 | +2,500 |

| 210 | +100 |

| 220 | -1,500 |

Note: This data is for L-Alanine and serves as a representative example to illustrate the nature of CD spectral data. The actual values for this compound may differ.

Fluorescence Spectroscopy for Ligand Binding and Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding of ligands to macromolecules, such as proteins. biorxiv.orgnih.gov The intrinsic fluorescence of proteins, which primarily arises from tryptophan and tyrosine residues, can be altered upon the binding of a ligand like this compound. nih.govnwciowa.edu This change, often a quenching (decrease) of fluorescence intensity, can be used to quantify binding affinity and elucidate interaction mechanisms. biorxiv.orgresearchgate.net

Research Findings:

Many carbohydrate-binding proteins, known as lectins, possess binding sites that recognize specific sugar moieties. biorxiv.orgnih.gov The interaction of an amino sugar with a lectin can be monitored by exciting the protein's intrinsic fluorophores (typically tryptophan at an excitation wavelength of ~295 nm) and measuring the emission spectrum. nih.gov When the sugar binds to the protein, it can cause a conformational change in the protein structure, altering the microenvironment of the tryptophan residues. biorxiv.org This can lead to a quenching of the fluorescence intensity and potentially a shift in the emission maximum wavelength (a blue or red shift). biorxiv.orgnih.gov

The extent of fluorescence quenching is dependent on the concentration of the ligand. By titrating a protein solution with increasing concentrations of the amino sugar, a binding curve can be generated. This data can be analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv), which provides insight into the efficiency of the quenching process. For more detailed binding analysis, the data can be used to calculate the binding constant (Ka) and the number of binding sites (n), which are crucial parameters for characterizing the strength and stoichiometry of the interaction. nih.gov

Table 2: Representative Binding Parameters for Lectin-Carbohydrate Interactions Determined by Fluorescence Spectroscopy

| Ligand (Chitin Oligosaccharide) | Binding Constant (Ka) (M⁻¹) | Number of Binding Sites (n) |

| (GlcNAc)₁ | 5.9 x 10³ | 1.1 |

| (GlcNAc)₂ | 1.2 x 10⁵ | 1.0 |

| (GlcNAc)₃ | 5.0 x 10⁶ | 0.9 |

| (GlcNAc)₄ | 1.8 x 10⁷ | 1.0 |

Source: Adapted from studies on potato lectin. nih.gov This data is representative of the parameters derived from fluorescence quenching experiments for protein-carbohydrate binding.

Spectrophotometric Assays for Amino Sugar Detection

Spectrophotometric assays are fundamental analytical methods for the quantitative determination of specific types of molecules, including amino sugars. These colorimetric methods are typically robust, cost-effective, and suitable for high-throughput analysis. For this compound, which possesses a primary amino group and is a non-acetylated amino sugar, several assays are applicable.

Research Findings:

Ninhydrin (B49086) Assay: The ninhydrin test is a classic and highly sensitive method for the detection and quantification of primary and secondary amines, including α-amino acids and amino sugars. microbenotes.comresearchgate.net In this reaction, ninhydrin, a strong oxidizing agent, reacts with the free amino group of the sugar at an elevated temperature (e.g., 90-100°C). nih.govweebly.com This reaction leads to the oxidative deamination of the amino sugar, ultimately forming a deep blue-purple colored product known as Ruhemann's purple, which exhibits a maximum absorbance at approximately 570 nm. microbenotes.comweebly.com The intensity of the color produced is directly proportional to the concentration of the amino compound in the sample. microbenotes.com A standard curve is typically generated using a known compound like leucine (B10760876) or glycine (B1666218) to quantify the amount of amino sugar in an unknown sample. mdpi.com

Elson-Morgan Assay: The Elson-Morgan method is specific for the determination of amino sugars that are not N-acetylated, making it suitable for this compound. yale.edunih.gov The assay involves a two-stage reaction. First, the amino sugar is reacted with an acetylating agent like acetylacetone (B45752) (2,4-pentanedione) in an alkaline medium at high temperature to form a chromogenic intermediate. yale.edu In the second stage, this intermediate is coupled with p-dimethylaminobenzaldehyde (Ehrlich's reagent) in an acidic medium to produce a stable reddish-pink color, which can be measured spectrophotometrically. yale.edu

The table below provides a representative dataset for a standard curve using the Ninhydrin assay, demonstrating the linear relationship between concentration and absorbance that forms the basis of quantification.

Table 3: Representative Data for a Ninhydrin Assay Standard Curve

| Leucine Concentration (µg/mL) | Absorbance at 570 nm |

| 0 | 0.000 |

| 20 | 0.155 |

| 40 | 0.310 |

| 60 | 0.465 |

| 80 | 0.620 |

| 100 | 0.775 |

Note: This data is based on a typical standard curve for the ninhydrin assay using leucine. weebly.com It illustrates the principle of quantification applicable to this compound.

Mechanistic and Theoretical Investigations of Reactivity Involving 2 Amino 2 Deoxy L Arabinose

Reaction Mechanism Elucidation in Amino Sugar Synthesis

The introduction of an amino group at the C-2 position of a sugar molecule, such as in 2-amino-2-deoxy-L-arabinose, significantly influences its reactivity, particularly in glycosylation reactions. The Lewis basic nature of the amino substituent can complicate traditional Lewis acid-promoted glycosylations. chemrxiv.org Consequently, a deep understanding of the intermediates and reaction pathways is essential for overcoming these synthetic challenges.

The formation of the glycosidic bond, a cornerstone of carbohydrate chemistry, can proceed through various reactive intermediates, including carbocations, anions, and radicals. The nature of the protecting groups, the promoter system, and the reaction conditions dictate which pathway is favored.

Carbocationic Intermediates: In many glycosylation reactions, the departure of a leaving group from the anomeric carbon leads to the formation of a carbocationic intermediate, often stabilized as an oxocarbenium ion. The stereochemical outcome of the reaction is then determined by the facial selectivity of the nucleophilic attack on this planar intermediate. However, in the synthesis of 2-amino-2-deoxy sugars, the presence of a participating group at C-2, such as an N-acyl group, can lead to the formation of a bicyclic oxazolinium ion intermediate. This intermediate typically directs the incoming nucleophile to the opposite face, resulting in the formation of 1,2-trans-glycosides. chemrxiv.org The formation, structure, and stability of these carbocations are key areas of study in organic chemistry. jeeadv.ac.in

Anionic Intermediates: While less common in traditional glycosylation, anionic intermediates can play a role in specific synthetic strategies. For instance, the generation of an anionic nucleophile from the glycosyl acceptor is a fundamental step in its reaction with an electrophilic glycosyl donor.

Radical Intermediates: Glycosylation reactions proceeding through glycosyl radical intermediates have emerged as a powerful alternative, particularly for the synthesis of challenging linkages like 1,2-cis-aminoglycosides. nih.gov These reactions are often carried out under mild conditions and tolerate a wide range of functional groups. The generation of a radical at the anomeric center, followed by its reaction with a glycosyl acceptor, can circumvent issues associated with carbocationic pathways, such as elimination or epimerization side reactions. nih.gov Studies on the Maillard reaction have also highlighted the formation of radical cations from the interaction of carbohydrates and amino acids, indicating that radical pathways are relevant in the broader context of amino sugar reactivity. acs.org

Intramolecular rearrangements are a significant consideration in the synthesis of complex carbohydrates, including amino sugars. These rearrangements can be either desired transformations or unwanted side reactions, and they often have profound stereochemical consequences.

One notable example is the acs.orgacs.org-sigmatropic rearrangement of glycal derivatives. For instance, the allyl cyanate/isocyanate rearrangement of glycals can be used to stereoselectively synthesize N-glycosides and diamino sugars with complete transfer of stereochemical information. nih.gov This metal-free methodology provides access to β-N-glycosyl carbamates, ureas, and amides. nih.gov

Lewis acid-promoted rearrangements also offer a pathway to novel amino sugar structures. For example, 1,2-oxazines can be rearranged under Lewis acidic conditions to yield bicyclic products that serve as protected amino sugar equivalents. nih.gov These intermediates can then be incorporated into oligosaccharides, ultimately providing access to unusual C2-branched 4-amino sugars. nih.gov The stereocontrol in these reactions is typically high, allowing for the synthesis of a variety of stereoisomers. nih.gov

The table below summarizes key aspects of intramolecular rearrangements in amino sugar synthesis.

Table 1: Intramolecular Rearrangements in Amino Sugar Synthesis| Rearrangement Type | Key Features | Stereochemical Outcome | Reference |

|---|---|---|---|

| acs.orgacs.org-Sigmatropic Rearrangement | Metal-free, involves glycal derivatives | Complete transfer of stereochemistry, typically yields β-N-glycosides | nih.gov |

| Lewis Acid-Promoted Rearrangement | Involves 1,2-oxazines, promoted by Lewis acids | High stereocontrol, allows for synthesis of various stereoisomers | nih.gov |

The choice of solvent and promoter system is critical in directing the outcome of amino sugar synthesis. These factors can influence reaction rates, yields, and, most importantly, stereoselectivity by altering the stability of intermediates and transition states.

Promoter Systems: Lewis acids are common promoters in glycosylation reactions. However, the Lewis basicity of the amino group in 2-amino sugars can lead to competitive coordination with the promoter, deactivating it and hindering the reaction. nih.gov To address this, various strategies have been developed, such as the use of specific protecting groups on the amine that reduce its basicity. Boron-catalyzed glycosylations using glycosyl fluorides with a 2,2,2-trichloroethoxycarbonyl (Troc) protecting group on the C-2 amine have been shown to be effective. chemrxiv.org Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃) has also been used as a promoter for the O-glycosidation of 2-amino-2-deoxysugars using glycosyl nitrate (B79036) donors. nih.gov

Solvent Effects: The polarity and coordinating ability of the solvent can have a significant impact on the reaction pathway. For example, in reactions involving carbocationic intermediates, polar, non-coordinating solvents can help to stabilize the charged species, while coordinating solvents may compete with the glycosyl acceptor for reaction with the intermediate. The solubility of the reactants and the stability of the final products are also important considerations in solvent selection.

Computational Chemistry and Molecular Modeling

Computational methods have become indispensable tools for investigating the structure, dynamics, and reactivity of carbohydrates, including 2-amino-2-deoxy-L-arabinose. These techniques provide insights that are often difficult to obtain through experimental methods alone.

The biological activity and chemical reactivity of amino sugars are intimately linked to their three-dimensional structure and conformational flexibility. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore these aspects.

Conformational analysis of furanose rings, such as the arabinofuranose form of 2-amino-2-deoxy-L-arabinose, has revealed their inherent flexibility. nih.gov These rings typically exist as a dynamic equilibrium of multiple low-energy conformations. The synthesis of conformationally restricted analogues has been a valuable strategy for probing the influence of ring conformation on the properties of oligosaccharides. nih.gov